Lipophilicity Controlled by Orthogonal Fluoro and Methyl Substitution: XLogP3 Comparison
The target compound’s XLogP3 of 3.3 (Consensus LogP = 3.46) differentiates it from the unsubstituted phenyl analog (XLogP3 = 2.8) and the 2‑fluorophenyl analog (LogP ≈ 2.74) while remaining lower than the 4‑methylphenyl analog (XLogP = 3.2) [REFS‑1][REFS‑2][REFS‑3]. The 0.5–0.7 log unit increase relative to the phenyl and 2‑fluorophenyl comparators reflects the lipophilic contribution of the 4‑methyl group partially offset by the electron‑withdrawing 2‑fluoro substituent, providing a finely tuned lipophilicity window that is neither excessively hydrophobic nor insufficiently membrane‑permeable [REFS‑1][REFS‑4].
| Evidence Dimension | Partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; Consensus LogP = 3.46 |
| Comparator Or Baseline | Phenyl analog: XLogP3 = 2.8; 2‑Fluorophenyl analog: LogP ≈ 2.74; 4‑Methylphenyl analog: XLogP = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.5 (vs. phenyl); ΔLogP ≈ +0.7 (vs. 2‑fluorophenyl); ΔXLogP = −0.1 (vs. 4‑methylphenyl, but with fluorination benefit) |
| Conditions | Computed properties from PubChem and vendor datasheets; values derived from XLogP3, SILICOS‑IT, and consensus algorithms. |
Why This Matters
Controlled lipophilicity is critical for achieving balanced absorption and distribution; a compound with an XLogP3 near 3.3 is positioned in the optimal range for CNS drug candidates, whereas analogs with lower LogP may exhibit insufficient membrane permeability and those with higher LogP may suffer from poor solubility and increased metabolic liability.
- [1] PubChem. tert‑Butyl 4‑cyano‑4‑phenylpiperidine‑1‑carboxylate (CID 10708369) – Computed Properties. View Source
